2,3,3',4'-Tetrachlorobiphenyl 2,3,3',4'-Tetrachlorobiphenyl
Brand Name: Vulcanchem
CAS No.: 41464-43-1
VCID: VC2399114
InChI: InChI=1S/C12H6Cl4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C12H6Cl4
Molecular Weight: 292 g/mol

2,3,3',4'-Tetrachlorobiphenyl

CAS No.: 41464-43-1

Cat. No.: VC2399114

Molecular Formula: C12H6Cl4

Molecular Weight: 292 g/mol

* For research use only. Not for human or veterinary use.

2,3,3',4'-Tetrachlorobiphenyl - 41464-43-1

Specification

CAS No. 41464-43-1
Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
IUPAC Name 1,2-dichloro-3-(3,4-dichlorophenyl)benzene
Standard InChI InChI=1S/C12H6Cl4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H
Standard InChI Key UNCGJRRROFURDV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Properties

Molecular Structure and Basic Information

2,3,3',4-Tetrachlorobiphenyl is a chlorinated organic compound with the molecular formula C₁₂H₆Cl₄ and a molecular weight of 291.988 . It is identified by the CAS registry number 74338-24-2 . This congener features four chlorine atoms strategically positioned at the 2, 3, 3', and 4 positions on the biphenyl rings, creating a unique spatial arrangement that influences its biological activity and environmental behavior.

Storage TemperatureRecommended Usage Period
-80°CWithin 6 months
-20°CWithin 1 month

Stock Solution Preparation

Concentration Guidelines

Preparing stock solutions of 2,3,3',4-Tetrachlorobiphenyl requires precise measurements and calculations to achieve desired concentrations. GlpBio provides a comprehensive stock solution preparation table that outlines the volumes needed to prepare solutions of different concentrations from various starting amounts of the compound .

ConcentrationFrom 1 mgFrom 5 mgFrom 10 mg
1 mM3.4248 mL17.124 mL34.248 mL
5 mM0.685 mL3.4248 mL6.8496 mL
10 mM0.3425 mL1.7124 mL3.4248 mL

This table facilitates accurate preparation of stock solutions, which is crucial for experimental reliability in research settings .

Toxicological Profile and Research Findings

Hepatotoxicity Studies on Related Congeners

Research on 3,3',4,4'-tetrachlorobiphenyl demonstrated notable ultrastructural changes in rat liver cells following subchronic exposure. In a 13-week study with Sprague-Dawley rats exposed to various concentrations (10, 100, 1,000, and 10,000 ppb) of the congener, researchers observed dose-dependent ultrastructural alterations . These changes included:

  • Proliferation of smooth endoplasmic reticulum (SER)

  • Alterations in mitochondrial shape and cristae orientation

  • Numerical increases in peroxisomes

  • Reduction in glycogen particles

  • Accumulation of lipid droplets

The study also noted that hepatotoxicity induced by PCBs is generally more severe in females than in males . While these findings pertain specifically to 3,3',4,4'-tetrachlorobiphenyl, they suggest potential mechanisms of toxicity that might be relevant to other tetrachlorobiphenyl congeners, including 2,3,3',4-Tetrachlorobiphenyl.

Biochemical Mechanisms and Cellular Effects

PCB congeners, including tetrachlorobiphenyl compounds, are known to interact with various cellular components and signaling pathways. Research on related tetrachlorobiphenyl congeners indicates potential interactions with the aryl hydrocarbon receptor, disruption of gene transcription, and inhibition of cytochrome P450 enzymes leading to altered drug metabolism. These mechanisms might be relevant to understanding the biological activity of 2,3,3',4-Tetrachlorobiphenyl, although specific studies on this particular congener would be necessary to confirm such effects.

Structural Comparison with Other Tetrachlorobiphenyl Isomers

Isomeric Variations

The search results mention several tetrachlorobiphenyl isomers with different chlorine substitution patterns, each with unique properties and biological activities:

  • 2,3,3',4-Tetrachlorobiphenyl (CAS: 74338-24-2) - The focus of this report

  • 3,3',4,4'-Tetrachlorobiphenyl (PCB congener #77) - Extensively studied for hepatotoxicity

  • 2,2',3,3'-Tetrachlorobiphenyl (CAS: 38444-93-8) - Known to interact with estrogen receptors and inhibit cytochrome P450

  • 2,3',4,4'-Tetrachlorobiphenyl (PCB 66) (CAS: 32598-10-0) - Also known as PCB 66

Structural Determinants of Biological Activity

The positioning of chlorine atoms on the biphenyl rings significantly influences the three-dimensional structure and subsequent biological activity of PCB congeners. Planar or coplanar PCBs (those with chlorine substitutions that allow the two phenyl rings to assume a flat configuration) often exhibit dioxin-like toxicity through activation of the aryl hydrocarbon receptor. In contrast, non-coplanar PCBs typically act through different mechanisms, including effects on calcium homeostasis and neurotransmitter function. The specific chlorine substitution pattern of 2,3,3',4-Tetrachlorobiphenyl would determine its planarity and subsequent toxicological profile.

Analytical Methods and Detection

Reference Standards

Environmental Significance

Persistence and Bioaccumulation

As a tetrachlorinated biphenyl, 2,3,3',4-Tetrachlorobiphenyl likely exhibits characteristics common to PCBs, including environmental persistence, resistance to degradation, and potential for bioaccumulation in aquatic and terrestrial food webs. These properties contribute to the ongoing environmental and public health concerns associated with PCB contamination, even though production of these compounds has been banned in many countries.

Research Applications

Analytical Chemistry

2,3,3',4-Tetrachlorobiphenyl serves as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples. Its well-defined chemical structure and properties make it valuable for method development and quality control in environmental monitoring programs.

Toxicological Studies

This compound and related PCB congeners are subjects of toxicological research aimed at understanding mechanisms of PCB toxicity, developing biomarkers of exposure and effect, and assessing potential health risks associated with environmental PCB contamination.

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